molecular formula C19H23N7 B6459289 N-ethyl-6-methyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549040-35-7

N-ethyl-6-methyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Katalognummer B6459289
CAS-Nummer: 2549040-35-7
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: FLFOAEAUXOKMEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-6-methyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine (NEMQP) is a novel piperazin-pyrimidine derivative that has been studied for its potential therapeutic applications in laboratory settings. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-tumor effects. Additionally, NEMQP has been found to be effective in the treatment of certain types of cancer and neurodegenerative diseases. The purpose of

Wissenschaftliche Forschungsanwendungen

N-ethyl-6-methyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been studied extensively for its potential therapeutic applications in laboratory settings. In particular, this compound has been found to possess anti-inflammatory, anti-bacterial, anti-viral, and anti-tumor effects. Additionally, this compound has been found to be effective in the treatment of certain types of cancer and neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-ethyl-6-methyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several advantages for lab experiments. In particular, this compound is easy to synthesize, cost-effective, and has a wide range of biological activities. Additionally, this compound has been found to be effective in the treatment of certain types of cancer and neurodegenerative diseases. However, there are some limitations to using this compound in lab experiments. In particular, the mechanism of action of this compound is not yet fully understood, and the compound has not been approved for clinical use.

Zukünftige Richtungen

There are several potential future directions for N-ethyl-6-methyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine research. In particular, further research is needed to elucidate the mechanism of action of this compound and to determine the optimal dosage and administration for therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical settings. Furthermore, further research is needed to explore the potential of this compound as a treatment for other diseases, such as autoimmune disorders and infectious diseases. Finally, further research is needed to investigate the potential of this compound as an adjuvant therapy for existing treatments.

Synthesemethoden

N-ethyl-6-methyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine can be synthesized via a two-step process. The first step involves the reaction of 6-methyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine (MQP) with ethyl bromide in the presence of a base to form this compound. The second step involves the hydrolysis of this compound to form the desired product. This process has been found to be efficient and cost-effective, with yields of up to 95%.

Eigenschaften

IUPAC Name

N-ethyl-6-methyl-2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-3-20-17-12-14(2)22-19(24-17)26-10-8-25(9-11-26)18-13-21-15-6-4-5-7-16(15)23-18/h4-7,12-13H,3,8-11H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFOAEAUXOKMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.